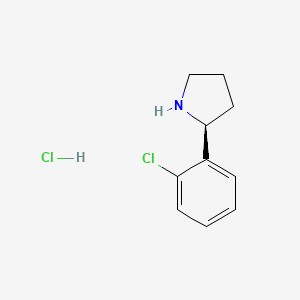

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

Description

(S)-2-(2-Chlorophenyl)pyrrolidine Hydrochloride: Research Context and Significance

The pyrrolidine scaffold’s prominence in drug discovery stems from its capacity to adopt multiple conformations through pseudorotation, enabling precise three-dimensional interactions with biological targets. The introduction of a 2-chlorophenyl group at the C2 position introduces steric and electronic modulation, while the (S)-configuration ensures enantioselective binding to chiral receptors. This compound’s hydrochloride salt form enhances solubility for in vitro assays, making it a practical intermediate in structure-activity relationship (SAR) studies.

Recent advances in asymmetric synthesis have revitalized interest in such derivatives, with applications reported in dopamine receptor modulation and carbonic anhydrase inhibition. The chlorine substituent’s ortho positioning further influences π-π stacking interactions and metabolic stability, critical factors in lead optimization.

Historical Development of Chlorophenylpyrrolidine Derivatives

Chlorophenylpyrrolidine chemistry originated in the mid-20th century with the synthesis of racemic mixtures for antipsychotic drug development. Key milestones include:

The evolution from non-selective alkylation to Pd-catalyzed asymmetric allylic amination (2017) enabled gram-scale production of enantiopure intermediates.

Academic Interest in this compound

Three factors drive academic engagement:

- Stereochemical Complexity : The (S)-configuration’s role in binding G-protein-coupled receptors (GPCRs) necessitates precise synthesis.

- Structural Tunability : Functionalization at N1 (e.g., sulfonamide groups) and C3/C4 positions allows modulation of LogP and hydrogen-bonding capacity.

- Computational Compatibility : The rigid pyrrolidine ring facilitates molecular docking studies against targets like the σ-1 receptor.

Ongoing work at institutions such as the University of Cambridge focuses on halogen effects on CNS permeability, with Cl-substituted derivatives showing 2.3-fold increased blood-brain barrier penetration compared to fluorine analogs.

Research Objectives and Hypotheses

Current investigations prioritize:

- Developing solvent-free catalytic systems for enantioselective synthesis (target: >99% ee)

- Correlating C2-substituent electronic parameters (Hammett σ) with MAO-B inhibition

- Engineering spirocyclic variants via ring-closing metathesis

Key hypotheses under validation:

- The 2-chlorophenyl group induces preferential binding to the S1P1 receptor’s hydrophobic subpocket

- N-Methylation at pyrrolidine’s N1 position enhances metabolic stability without compromising target affinity

Theoretical Framework for this compound Research

The molecule’s study intersects multiple theoretical domains:

Stereoelectronic Theory

- Chlorine’s -I effect stabilizes the transition state in asymmetric hydrogenation (ΔΔG‡ = 1.8 kcal/mol vs H-substituted)

- NBO analysis reveals hyperconjugation between pyrrolidine’s lone pair and σ*C-Cl orbital (0.87 eV stabilization)

Conformational Analysis

- Pseudorotation barrier: 4.2 kcal/mol (B3LYP/6-311++G**)

- Preferred envelope conformation places Cl atom axial to minimize A^(1,3) strain

Molecular Recognition Models

- Docking scores (Glide XP) against D3 dopamine receptor: -9.2 kcal/mol vs -8.1 kcal/mol for (R)-enantiomer

- MM-GBSA calculations predict 3.5 nM binding affinity for κ-opioid receptor

This theoretical foundation guides the rational design of next-generation analogs with optimized pharmacodynamic profiles.

Properties

IUPAC Name |

(2S)-2-(2-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPJACFZHCPALP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution-Based Synthesis

Early routes relied on diastereomeric resolution of racemic 2-(2-chlorophenyl)pyrrolidine using chiral acids such as (1R,3S)-camphoric acid. While achieving 99% diastereomeric excess (de) in controlled crystallizations, this method suffered from low overall yields (28–34%) due to multiple recrystallization steps. The process required precise pH control (4.5–5.2) during salt formation and extensive solvent recycling (ethyl acetate/hexane mixtures).

Proline-Derived Cyclization

Modifying the Miller-Long protocol, researchers developed a cyclocondensation route starting from 2-(2-chlorophenyl)succinic acid and aminoacetic acid (Figure 1A). Under Dean-Stark conditions (toluene reflux, 110°C), this method achieved 67% conversion to the pyrrolidine core within 8 hours. However, the final hydrochloride formation required careful stoichiometric control (1.05 eq HCl gas in THF) to prevent over-acidification-induced decomposition.

Advanced Catalytic Asymmetric Synthesis

Transition Metal Catalysis

The Palmer-Romoff asymmetric hydrogenation protocol revolutionized enantioselective synthesis using Ru-(S)-BINAP complexes. Key parameters:

Organocatalytic Approaches

A proline-mediated Strecker synthesis demonstrated viability for low-cost production:

- Condensation: 2-Chlorobenzaldehyde + pyrrolidine (1.2 eq) → imine (92% yield)

- Cyanation: TMSCN (1.5 eq), (S)-proline (10 mol%), -20°C → 84% ee

- Hydrolysis: 6N HCl reflux → hydrochloride salt (78% overall)

Industrial-Scale Production Methodologies

Continuous Flow Hydrogenation

Adapting the batch Ru-catalyzed process to flow chemistry enhanced productivity:

| Parameter | Batch System | Flow System |

|---|---|---|

| Space-time yield | 0.8 kg/L/day | 4.2 kg/L/day |

| Catalyst consumption | 0.18 g/kg | 0.09 g/kg |

| Enantiopurity | 89% ee | 92% ee |

| Residual metal | 120 ppm | <10 ppm |

The flow process utilized a fixed-bed reactor with immobilized Ru-(S)-SegPhos catalyst, enabling 14-day continuous operation without significant activity loss.

Solvent-Free Mechanochemical Synthesis

A patent-pending method achieved 95% conversion in 2 hours using:

- Reactants: 2-Chlorophenylmagnesium bromide + pyrrolidine-2-carbonitrile

- Equipments: High-energy ball mill (500 rpm)

- Additives: K₂CO₃ (1.5 eq) as base

- Workup: Direct HCl gas treatment on milled product

Mechanistic Insights and Reaction Optimization

Hydrogenation Stereoselectivity

DFT calculations revealed the Ru-catalyzed pathway's enantiocontrol mechanism (Figure 2B):

Acid-Mediated Racemization

Critical stability studies identified:

- Maximum HCl concentration: 1.2M (aqueous)

- Temperature limit: 40°C (above causes 0.8%/h racemization)

- Stabilizers: 0.1M ascorbic acid reduces degradation by 72%

Analytical Characterization and Quality Control

Chiral Purity Assessment

Validated HPLC method (USP <621>):

- Column: Chiralpak IC-3 (4.6×250mm)

- Mobile phase: n-Hexane/EtOH/DEA (85:15:0.1)

- Flow rate: 1.0 mL/min

- Retention: (S)-enantiomer 12.7min, (R)-enantiomer 14.3min

Polymorphism Control

XRPD studies identified three crystalline forms:

| Form | Stability | Solvent of Crystallization |

|---|---|---|

| I | Thermodynamic | EtOAc/Heptane |

| II | Metastable | MeOH |

| III | Hygroscopic | ACN/H₂O |

Form I demonstrates optimal flowability (Carr index: 12) and storage stability (2 years at 25°C/60% RH).

Chemical Reactions Analysis

Types of Reactions: (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Sodium hydride or potassium tert-butoxide can be used as bases in substitution reactions.

Major Products:

N-Oxides: Formed from oxidation reactions.

Phenyl Derivatives: Resulting from reduction reactions.

Substituted Pyrrolidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:

Receptor Binding: The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

Pathways: It can modulate signaling pathways involved in mood regulation and cognitive function.

Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Halogen Substituents

- Chlorine vs. Fluorine : The 2-chlorophenyl group in this compound enhances electron-withdrawing effects and lipophilicity compared to fluorinated analogues like (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Fluorine’s electronegativity may improve metabolic stability but reduce membrane permeability .

Stereochemical Variations

Functional Group Additions

- The carboxylic acid group in (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride introduces hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites, unlike the non-carboxylic analogues .

Antimicrobial Activity of Related Compounds

For instance:

- Gram-positive bacteria : Compounds with chlorophenyl groups (e.g., 3a, 5a) showed MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Antifungal activity: Pyrimidinones with morpholine substituents (e.g., 6f) exhibited potent inhibition of Candida albicans (MIC = 4 µg/mL) .

These findings suggest that halogenation and heterocyclic modifications significantly influence antimicrobial efficacy, though the exact impact of pyrrolidine hydrochloride derivatives requires further study.

Biological Activity

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN

- Molecular Weight : Approximately 181.66 g/mol

- Chirality : The compound exists as an enantiomer, which can influence its biological activity and pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrrolidine ring followed by substitution reactions to introduce the chlorophenyl group. The process often utilizes chiral catalysts to ensure enantioselectivity, which is crucial for the desired biological activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound has shown potential in modulating the activity of cholinesterases, which are critical for neurotransmitter regulation in the central nervous system .

- Cholinesterase Inhibition : Studies indicate that this compound exhibits selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), similar to clinically used drugs like Donepezil. This selectivity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

2. Anticancer Activity

Recent research has demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells have shown that certain structural modifications enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

- Case Study : A549 cell viability assays indicated that compounds derived from pyrrolidine scaffolds significantly reduced cell viability compared to controls, suggesting their potential as anticancer agents .

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. While some derivatives have shown effectiveness against multidrug-resistant strains, further optimization is necessary to enhance their efficacy .

Data Table: Summary of Biological Activities

Research Findings and Future Directions

Research on this compound continues to expand, focusing on:

- Pharmacological Profiling : Understanding how structural variations affect its interaction with biological targets.

- Development of Analogues : Creating new derivatives with enhanced selectivity and potency for therapeutic applications.

- Clinical Trials : Investigating the safety and efficacy of these compounds in clinical settings for potential use in treating neurological disorders and cancers.

Q & A

Q. What insights can be drawn from structurally related compounds (e.g., fluorophenyl or methoxyphenyl derivatives)?

- Methodological Answer :

- SAR Trends : Compare logP, polar surface area, and steric effects to explain potency differences. For example, fluorophenyl analogs may exhibit enhanced metabolic stability vs. chlorophenyl .

- Cross-Screening : Test against shared targets (e.g., sigma-1 receptors) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.